1-(2-Phenoxyethyl)piperazine

Beschreibung

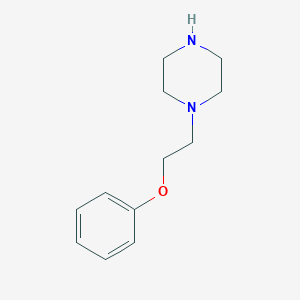

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-phenoxyethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-2-4-12(5-3-1)15-11-10-14-8-6-13-7-9-14/h1-5,13H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJSLCXRMMGRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283416 | |

| Record name | 1-(2-phenoxyethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13484-37-2 | |

| Record name | 13484-37-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-phenoxyethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Phenoxyethyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Chemical Synthesis and Methodological Approaches

Established Synthetic Pathways for 1-(2-Phenoxyethyl)piperazine Core Structures

Traditional methods for constructing the this compound core often involve sequential reactions, including protection, substitution, and deprotection steps.

The synthesis of this compound and its derivatives can be accomplished through multi-step reaction sequences. A common strategy involves the initial reaction of an appropriate phenoxyethyl bromide with a protected piperazine (B1678402), such as 1-ethoxycarbonylpiperazine. This initial step is typically carried out in a solvent like n-butanol in the presence of a base such as potassium carbonate. The intermediate product from this reaction is then subjected to a hydrolysis step to yield the desired this compound. ingentaconnect.com This sequential approach allows for controlled construction of the molecule. Another multi-step process involves reacting 1-methylpiperazine (B117243) with a substituted phenoxyethyl chloride under basic conditions to produce derivatives like 1-Methyl-4-[2-(3-methyl-4-nitrophenoxy)ethyl]piperazine.

Hydrolysis is a critical step in several synthetic routes to this compound, particularly when using protected piperazine precursors. For instance, after the initial N-alkylation of 1-ethoxycarbonylpiperazine with a phenoxyethyl bromide, the resulting intermediate is not isolated. Instead, it undergoes direct hydrolysis, often with a strong base like 85% potassium hydroxide, to cleave the ethoxycarbonyl protecting group and furnish the secondary amine, this compound. ingentaconnect.com This product can then be used in subsequent reactions to create more complex derivatives. ingentaconnect.com While not a direct synthesis, hydrolysis can also be used to break down the compound under acidic or basic conditions, yielding the corresponding phenol (B47542) and piperazine derivatives, which can be useful in analytical studies.

Direct substitution reactions are a cornerstone of this compound synthesis. These reactions typically involve the N-alkylation of a piperazine precursor with a suitable phenoxyethyl electrophile. One general procedure involves reacting a mesylate derivative with an N-phenylpiperazine derivative in acetonitrile, using lithium carbonate as a base, under reflux conditions for 24 hours. chemicalbook.com Another common method is the reaction between a pre-formed piperazine derivative, like 1-(2-methoxyphenyl)piperazine (B120316), and various phenoxyalkyl bromides in a solvent such as toluene (B28343) with anhydrous potassium carbonate. ingentaconnect.com A simplified procedure can also be employed by reacting 1-formylpiperazine (B147443) with 2-bromoethyl phenyl ether. prepchem.com These substitution methods provide a direct route to the target compound and its analogues.

Table 1: Examples of Substitution Reactions for Synthesizing this compound Derivatives

| Piperazine Precursor | Electrophile/Reactant | Base/Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| N-phenylpiperazine derivative | Mesylate derivative | Lithium Carbonate | Acetonitrile | Reflux, 24h | chemicalbook.com |

| 1-(2-methoxyphenyl)piperazine | Phenoxyalkyl bromides | Anhydrous K₂CO₃ | Toluene | - | ingentaconnect.com |

| 1-Formylpiperazine | 2-Bromoethyl phenyl ether | - | o-xylene | - | prepchem.com |

Advanced Synthetic Methodologies for Phenoxyethylpiperazine Derivatives

To improve efficiency, reduce waste, and access novel derivatives, more advanced synthetic strategies have been developed. These include catalytic ring-opening reactions and one-pot multicomponent reactions.

An innovative approach to synthesizing this compound derivatives utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a starting material. rsc.org In this methodology, DABCO is first alkylated to form a 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salt. This quaternary ammonium (B1175870) salt then reacts with nucleophiles, such as various phenols, at high temperatures in solvents like polyethylene (B3416737) glycol (PEG) or diglyme. rsc.orgrsc.org This reaction results in the nucleophilic ring-opening of the DABCO cage to yield 1-alkyl-4-(2-phenoxyethyl)piperazines. rsc.orgrsc.org The reaction's regioselectivity can depend on the hard-soft properties of the nucleophiles and electrophiles involved. nih.gov This method has been successfully applied using a range of nucleophiles, including phenols, thiophenols, and potassium phthalimide. rsc.orgnih.gov

Table 2: Nucleophiles Used in DABCO Ring-Opening Reactions for Piperazine Derivative Synthesis

| Nucleophile Source | Reaction Conditions | Outcome | Reference |

|---|---|---|---|

| Phenols | High temperature in PEG or diglyme | Moderate to high yields of 1-alkyl-4-(2-phenoxyethyl)piperazines | rsc.org |

| Thiophenols | High temperature in PEG or diglyme | Moderate to high yields of piperazine derivatives | rsc.orgnih.gov |

| Potassium phthalimide | High temperature in PEG or diglyme | Moderate to high yields of piperazine derivatives | rsc.orgnih.gov |

| Sodium methoxide | High temperature in PEG or diglyme | Moderate to high yields of piperazine derivatives | rsc.org |

| Benzothiazole-2-thioate | High temperature in PEG or diglyme | Moderate to high yields of piperazine derivatives | rsc.org |

In the context of phenoxyethylpiperazine synthesis, one-pot methodologies have been developed that leverage the DABCO ring-opening strategy. researchgate.net For example, a three-component reaction involving phenols, DABCO, and 2-bromopyridine (B144113) in the presence of cesium carbonate (Cs₂CO₃) in DMF at 140°C can produce 1-(2-phenoxyethyl)-4-(pyridine-2-yl)piperazines in moderate yields. rsc.org This approach has been successfully used in the synthesis of the analgesic compound ruzadolane. rsc.org Such one-pot procedures allow for the direct synthesis of complex piperazine derivatives from simple starting materials like primary alcohols, alkyl halides, phenols, and DABCO. rsc.orgresearchgate.net

Table 3: Example of a One-Pot, Three-Component Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Phenols | DABCO | 2-Bromopyridine | Cs₂CO₃ | 140°C in DMF | 1-(2-Phenoxyethyl)-4-(pyridin-2-yl)piperazines | 45-59% | rsc.org |

Transition Metal-Catalyzed Syntheses (e.g., Cu(I)-catalyzed)

Transition metal catalysis provides powerful and efficient pathways for the formation of C-N and C-O bonds inherent in the this compound structure. Copper- and iridium-based systems are notable for their catalytic activity in synthesizing piperazine derivatives.

One effective strategy involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). Phenolates can be used as nucleophiles in a three-component reaction with DABCO and a suitable aryl or heteroaryl halide. For instance, the reaction of phenols with DABCO and 2-bromopyridine, catalyzed by a cesium carbonate (Cs₂CO₃) base in DMF at 140°C, yields 1-(2-phenoxyethyl)-4-(pyridin-2-yl)piperazines. rsc.org This method demonstrates the direct formation of the phenoxyethylpiperazine moiety. rsc.org

A Cu(I)-catalyzed one-pot, three-component reaction has also been developed for synthesizing N-alkyl-N′-aryl-piperazines from DABCO, alkyl halides, and aryl halides. This reaction proceeds in the presence of a catalytic amount of copper iodide (5 mol%) with potassium tert-butoxide (KOtBu) as the base, affording unsymmetrical piperazines in high yields.

Furthermore, iridium complexes have been utilized for the synthesis of piperazine derivatives from ethanolamines. A CpIr complex ([CpIrCl₂]₂) can catalyze the N-alkylative homocoupling of N-benzylethanolamines to produce N,N'-dibenzylpiperazine derivatives. clockss.org For example, reacting N-benzylethanolamine with the iridium catalyst and sodium bicarbonate in toluene at 110°C results in the formation of N,N'-dibenzylpiperazine. clockss.org This "borrowing hydrogen" methodology represents an atom-economical approach to piperazine synthesis. clockss.org

| Catalyst System | Reactants | Product Type | Conditions | Yield | Reference |

| Cs₂CO₃ | Phenol, DABCO, 2-Bromopyridine | 1-(2-Phenoxyethyl)-4-(pyridin-2-yl)piperazine | DMF, 140 °C | 45–59% | rsc.org |

| [Cp*IrCl₂]₂ / NaHCO₃ | N-Benzylethanolamine | N,N'-Dibenzylpiperazine | Toluene, 110 °C, 17 h | 66% | clockss.org |

Kabachnik-Fields Reaction for Analogues

The Kabachnik-Fields reaction is a versatile three-component condensation that serves as a primary method for synthesizing α-aminophosphonates, which are phosphorus analogues of α-amino acids. researchgate.netmdpi.com This reaction typically involves an amine, a carbonyl compound (such as an aldehyde or ketone), and a dialkyl phosphite (B83602) in a one-pot synthesis. organic-chemistry.orgumich.edu

The reaction mechanism can proceed via two main pathways, depending on the reactants' nature. mdpi.com One path involves the initial formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of the phosphite. mdpi.com Alternatively, the phosphite can first react with the carbonyl to form an α-hydroxyphosphonate intermediate, which is then substituted by the amine. mdpi.com

To generate analogues of this compound, the parent compound can be used as the secondary amine component in the reaction. By reacting this compound with an aldehyde and a dialkyl phosphite, novel α-aminophosphonate derivatives featuring the phenoxyethylpiperazine scaffold can be synthesized. This approach allows for the rapid assembly of structurally diverse analogues with potential biological significance. researchgate.netresearchgate.net

| Amine Component | Carbonyl Component | Phosphorus Component | Product | Reference |

| This compound | Aldehyde (R-CHO) | Dialkyl Phosphite ((R'O)₂P(O)H) | Diethyl ((4-(2-phenoxyethyl)piperazin-1-yl)(R)methyl)phosphonate | researchgate.netmdpi.com |

| Phenylpiperazine | Aldehyde/Ketone | Hydrophosphoryl Compound | α-Aminophosphonate | researchgate.net |

Synthesis of Specific this compound Analogs

The core this compound structure is a key building block for a variety of more complex molecules. Synthetic methodologies allow for its substitution at the N4 position and its incorporation into larger, more intricate molecular frameworks.

Synthesis of 1-(2-Phenoxyethyl)-4-phenylpiperazine

A common approach to synthesizing N-aryl piperazines is the reaction between an appropriate aniline (B41778) and bis(2-chloroethyl)amine (B1207034) hydrochloride in a high-boiling solvent like diethylene glycol monomethyl ether. researchgate.net For 1-(2-phenoxyethyl)-4-phenylpiperazine, a more specific route involves the amidation of a pre-formed piperazine. The synthesis can be achieved by reacting 1-phenylpiperazine (B188723) with a suitable phenoxyethyl derivative. For example, amidation of 1-phenylpiperazine with an acid halide in the presence of a base like triethylamine (B128534) yields the desired product. nih.gov

| Reactant 1 | Reactant 2 | Reagent/Solvent | Product | Reference |

| Aniline | Bis(2-chloroethyl)amine hydrochloride | Diethylene glycol monomethyl ether | N-Aryl piperazine | researchgate.net |

| 1-Phenylpiperazine | Acid Halide / Sulfonyl Halide | Triethylamine | 4-Substituted 1-phenylpiperazine | nih.gov |

Incorporating Phenoxyethylpiperazine Moiety into Complex Scaffolds (e.g., Purine (B94841) Derivatives)

The phenoxyethylpiperazine moiety can be integrated into complex heterocyclic systems like purines, which are of great interest in medicinal chemistry. nih.gov A documented example is the synthesis of 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione (a derivative of theophylline). researchgate.net This synthesis involves heating 8-bromo-7-(3-chloro-2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with this compound in anhydrous ethanol. researchgate.net

A more general method involves the nucleophilic substitution of a halogenated purine precursor. For instance, 1-(3-iodopropyl)-3,7-dimethylxanthine can be aminated with a 1-substituted piperazine in the presence of triethylamine in acetone (B3395972) to yield N-substituted piperazine derivatives of xanthine (B1682287) with high yields. nih.gov This demonstrates a versatile route for linking piperazine structures to the purine core. nih.govimtm.cz

| Purine Precursor | Piperazine Reactant | Reagents/Conditions | Product | Reference |

| 8-Bromo-7-(3-chloro-2-hydroxypropyl)-theophylline | This compound | Anhydrous Ethanol, Heat | 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-theophylline | researchgate.net |

| 1-(3-Iodopropyl)-3,7-dimethylxanthine | 1-Aryl/aralkylpiperazine | Triethylamine, Acetone, Reflux | 1-(3-(4-Aryl/aralkylpiperazin-1-yl)propyl)-3,7-dimethylxanthine | nih.gov |

Synthesis of Heterocycle-Substituted Phenoxyethylpiperazines (e.g., Oxazolyl)

The this compound scaffold can be further functionalized by attaching other heterocyclic rings, such as oxadiazole, a close analogue of oxazole (B20620). A synthetic pathway to 1,3,4-oxadiazole (B1194373) derivatives bearing piperazine and phenoxy groups has been developed. nih.gov In this multi-step synthesis, a key intermediate, 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol, is synthesized and then subjected to further reactions. For example, alkylation of a piperazine-oxadiazole phenol derivative with epibromohydrin (B142927) using a base in a suitable solvent yields the target ether-linked compound. nih.gov

A similar strategy can be envisioned for oxazolyl-substituted derivatives. A plausible route would involve the reaction of this compound with a reactive oxazole, such as a halo-oxazole (e.g., 2-chlorooxazole) or an oxazole bearing a leaving group, via a nucleophilic substitution reaction to form the N-C bond between the piperazine nitrogen and the oxazole ring.

| Piperazine Precursor | Heterocyclic Reactant | Reagents/Conditions | Product Type | Reference |

| 3-(5-((4-Arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol | Epibromohydrin | Base (e.g., K₂CO₃), Solvent | Oxadiazole-piperazine-phenoxy ether | nih.gov |

Iii. Pharmacological Spectrum and Biological Activities

Neuropharmacological Activities of 1-(2-Phenoxyethyl)piperazine and Derivatives

The this compound scaffold is a versatile structure that has been extensively explored in medicinal chemistry, leading to the development of numerous derivatives with a wide range of neuropharmacological activities. These compounds have shown potential therapeutic applications in treating various central nervous system (CNS) disorders.

The piperazine (B1678402) moiety is a key substructure in many antidepressant drugs. nih.gov Its presence is believed to contribute to favorable CNS pharmacokinetic profiles and to be involved in the specific binding conformations of these agents at their targets. nih.gov Phenylpiperazine antidepressants, for instance, act as serotonin (B10506) (5-HT2) reuptake inhibitors and/or serotonin receptor blockers and are used in the treatment of depression. drugs.com

A notable example of a this compound derivative with antidepressant potential is Lu AA21004, also known as 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine. nih.gov This compound exhibits a multimodal serotonergic profile, acting as an antagonist at 5-HT3A and 5-HT7 receptors, a partial agonist at 5-HT1B receptors, and an agonist at 5-HT1A receptors, while also potently inhibiting the serotonin transporter (SERT). nih.gov In preclinical studies, Lu AA21004 was shown to significantly increase extracellular serotonin levels in the brains of conscious rats. nih.gov

Another study focused on novel aryl piperazines targeting both 5-HT1A and sigma-1 receptors. One of the synthesized compounds, compound 27, demonstrated high affinity for both receptors and exhibited significant antidepressant-like activity in animal models, including the forced swim test and tail suspension test. researchgate.net

A different piperazine derivative, LQFM180 (1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one), also showed antidepressant-like activity in the forced swimming test by decreasing immobility time. idexlab.com

Table 1: Antidepressant-like Activity of Selected this compound Derivatives

| Compound | Mechanism of Action | Animal Model | Observed Effect |

|---|---|---|---|

| Lu AA21004 | 5-HT3A & 5-HT7 antagonist, 5-HT1B partial agonist, 5-HT1A agonist, SERT inhibitor nih.gov | Conscious rats | Increased extracellular 5-HT levels nih.gov |

| Compound 27 | 5-HT1A and σ1 receptor ligand researchgate.net | Mice (Forced Swim Test, Tail Suspension Test) | Dose-dependent decrease in immobility time researchgate.net |

| LQFM180 | Not specified | Mice (Forced Swimming Test) | Decreased immobility time idexlab.com |

Several derivatives of this compound have demonstrated significant anxiolytic-like effects in preclinical models. For example, two new arylpiperazine derivatives, compound 4p (N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide) and compound 3o (N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide), were shown to have anxiolytic effects in the elevated plus-maze test. nih.gov The mechanism of action for these compounds is suggested to involve direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system. nih.gov

Another study investigated the anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). This compound demonstrated anxiolytic activity in the elevated plus maze and light-dark box tests. nih.gov Its effects were antagonized by flumazenil, suggesting a mechanism involving the benzodiazepine (B76468) site of the GABAA receptor, as well as by mecamylamine, indicating a role for nicotinic pathways. nih.gov

Furthermore, a series of N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives were evaluated for their anxiolytic activity. nih.gov One of the most interesting compounds, 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine dihydrochloride (B599025) (compound 9), exhibited anxiolytic activity, which was attributed to its receptor profile, including antagonism at 5-HT1A, 5-HT7, α1, and D2 receptors. nih.gov Another compound from this series, 1-[3-(2,4,6-trimethylphenoxy)propyl]-4-(4-methoxyphenyl)piperazine dihydrochloride (compound 3), also showed anxiolytic activity, potentially through weak antagonism at 5-HT1A receptors or other unevaluated mechanisms. nih.gov

Table 2: Anxiolytic-like Activity of Selected this compound Derivatives

| Compound | Test Model | Potential Mechanism |

|---|---|---|

| Compound 4p | Elevated Plus-Maze nih.gov | Direct 5-HT1A receptor participation, indirect GABAergic system involvement nih.gov |

| Compound 3o | Elevated Plus-Maze nih.gov | Direct 5-HT1A receptor participation, indirect GABAergic system involvement nih.gov |

| LQFM032 | Elevated Plus Maze, Light-Dark Box nih.gov | Benzodiazepine and nicotinic pathways mediated nih.gov |

| Compound 9 | Four-plate test nih.gov | 5-HT1A, 5-HT7, α1, and D2 receptor antagonism nih.gov |

| Compound 3 | Four-plate test nih.gov | Weak 5-HT1A antagonism or other mechanisms nih.gov |

The piperazine nucleus is a common feature in both typical and atypical antipsychotic drugs. nih.gov These compounds often exert their effects by acting on dopamine (B1211576) and serotonin receptors. nih.gov Phenothiazines with a piperazine structure, for example, are used to treat schizophrenia and other psychotic disorders. drugbank.com While specific studies focusing solely on the antipsychotic activity of this compound were not prominent in the search results, the broader class of piperazine derivatives is well-established in this therapeutic area. The attachment of different heterocyclic groups to the basic piperazine ring can potentiate antipsychotic activity. nih.gov

Research has indicated that some piperazine derivatives possess central nervous system (CNS) depressant properties. A study from 1969 reported on the synthesis and CNS depressant activity of new piperazine derivatives, though details from the abstract are not available. nih.gov More recent research on a piperazine derivative, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180), demonstrated central depressant activity in the sodium pentobarbital-induced sleep test, where it decreased the latency to sleep and increased sleep duration. idexlab.com Another study on the methanol (B129727) extract of Piper longum leaves, which contains piperine (B192125) (an alkaloid with a piperidine (B6355638) ring, structurally related to piperazine), showed significant dose-dependent CNS depressant activities in open field and hole cross tests. researchgate.net

Table 3: CNS Depressant Activity of a Piperazine Derivative

| Compound/Extract | Test Model | Observed Effect |

|---|---|---|

| LQFM180 | Sodium pentobarbital-induced sleep test idexlab.com | Decreased latency to sleep and increased sleep duration idexlab.com |

| Methanol extract of Piper longum leaves | Open field and hole cross tests researchgate.net | Significant dose-dependent decrease in locomotor activity researchgate.net |

Several studies have explored the anticonvulsant potential of this compound derivatives. In one study, various 1,4-substituted derivatives of piperazine were synthesized and evaluated for their anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet)-induced seizure models. nih.gov Two compounds, 1-[(2,4,6-trimethyl)-phenoxyethyl]-4-(2-hydroxyethyl)-piperazine dihydrochloride and 1,4-bis-[(4-chloro-3-methyl)-phenoxyethyl]-piperazine dihydrochloride, showed promising anti-MES activity. nih.gov

Another study focused on new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones, which were tested for anticonvulsant activity. nih.gov Several of these compounds were found to be effective in at least one seizure model, with some showing high activity in the 6-Hz psychomotor seizure test, as well as the MES and subcutaneous pentylenetetrazole screens. nih.gov

Furthermore, a series of N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives were assessed for their anticonvulsant potential. nih.gov Two compounds, 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine dihydrochloride (compound 9) and 1-[3-(2,4,6-trimethylphenoxy)propyl]-4-(4-methoxyphenyl)piperazine dihydrochloride (compound 3), exhibited anticonvulsant activity. nih.gov

Table 4: Anticonvulsant Activity of Selected this compound Derivatives

| Compound | Seizure Model | Activity |

|---|---|---|

| 1-[(2,4,6-trimethyl)-phenoxyethyl]-4-(2-hydroxyethyl)-piperazine dihydrochloride | Maximal Electroshock (MES) nih.gov | Promising anti-MES activity nih.gov |

| 1,4-bis-[(4-chloro-3-methyl)-phenoxyethyl]-piperazine dihydrochloride | Maximal Electroshock (MES) nih.gov | Promising anti-MES activity nih.gov |

| 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione | 6-Hz psychomotor seizure, MES, scPTZ nih.gov | High activity nih.gov |

| Compound 9 | Not specified nih.gov | Exhibited anticonvulsant activity nih.gov |

| Compound 3 | Not specified nih.gov | Exhibited anticonvulsant activity nih.gov |

The analgesic and antinociceptive potential of this compound derivatives has also been a subject of investigation. A study evaluating N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives found that two compounds, 1-[3-(2,4,6-trimethylphenoxy)propyl]-4-(4-methoxyphenyl)piperazine dihydrochloride (compound 3) and another derivative (compound 6), were active against allodynia in a diabetic neuropathic pain model. nih.gov

In a different study, new thiazole-piperazine derivatives were synthesized and tested for their antinociceptive activity. mdpi.com Several of these compounds significantly prolonged reaction times in tail-clip and hot-plate tests, indicating centrally mediated antinociceptive activities. They also reduced the number of writhing behaviors in the acetic acid-induced writhing test, suggesting peripheral antinociceptive activity. The antinociceptive effects of these compounds were found to involve opioidergic mechanisms. mdpi.com

Furthermore, research on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, which can incorporate a piperazine moiety, has identified compounds with both anticonvulsant and antinociceptive properties. mdpi.com One lead compound showed high efficacy against pain responses in formalin-induced tonic pain, capsaicin-induced neurogenic pain, and oxaliplatin-induced neuropathic pain models. mdpi.com Similarly, another study on pyrrolidine-2,5-dione derivatives, some containing a piperazine structure, demonstrated significant analgesic activity in the formalin model of tonic pain. mdpi.com

Table 5: Analgesic and Antinociceptive Activity of Selected Piperazine Derivatives

| Compound/Derivative Class | Pain Model | Observed Effect |

|---|---|---|

| Compound 3 & 6 | Diabetic neuropathic pain nih.gov | Active against allodynia nih.gov |

| Thiazole-piperazine derivatives | Tail-clip, Hot-plate, Acetic acid-induced writhing mdpi.com | Centrally and peripherally mediated antinociceptive effects mdpi.com |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | Formalin-induced tonic pain, Capsaicin-induced neurogenic pain, Oxaliplatin-induced neuropathic pain mdpi.com | High efficacy against pain responses mdpi.com |

| Pyrrolidine-2,5-dione derivatives | Formalin model of tonic pain mdpi.com | Significant analgesic activity mdpi.com |

Cardiovascular and Adrenergic System Modulation

The primary pharmacological effects of this compound derivatives are associated with their interaction with the adrenergic system, which translates into significant cardiovascular activity.

Derivatives of this compound have been shown to possess a notable affinity for α-adrenoceptors. Radioligand binding assays performed on rat cerebral cortex demonstrate that these compounds interact with both α1- and α2-adrenoceptors, though they typically show a degree of selectivity. ingentaconnect.com

Specifically, a series of 1,4-bis(substituted-phenoxyethyl)piperazine derivatives, which are structurally related to this compound, were found to have low affinity for both α1- and α2-adrenoceptors, with inhibitory constants (Ki) in the micromolar range. ingentaconnect.com In contrast, other derivatives containing the phenoxyalkyl piperazine moiety have demonstrated high, nanomolar affinity for the α1-adrenoceptor. ingentaconnect.com For instance, certain 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives displace the specific radioligand [3H]prazosin from α1-adrenoceptor binding sites with Ki values in the low nanomolar range. ingentaconnect.com

The antagonistic properties of these compounds at the α1-adrenoceptor have been confirmed through functional assays, such as the inhibition of phenylephrine-induced contractions in isolated rat aorta. The antagonistic potency, expressed as pA2 values, correlates well with the binding affinity results. ingentaconnect.com

| Compound | α1-Adrenoceptor Affinity (Ki, nM) | α2-Adrenoceptor Affinity (Ki, nM) | α1-Antagonistic Potency (pA2) |

|---|---|---|---|

| 1,4-bis(2-Phenoxyethyl)piperazine | 1345 | 4563 | N/A |

| 1,4-bis[2-(2-Methylphenoxy)ethyl]piperazine | 1123 | 5678 | N/A |

| 1,4-bis[2-(4-Chlorophenoxy)ethyl]piperazine | 2345 | 8765 | N/A |

Data derived from studies on structurally related 1,4-bis(phenoxyethyl)piperazine derivatives. ingentaconnect.com

A significant pharmacological outcome of the α1-adrenoceptor antagonism exhibited by this compound derivatives is their ability to lower blood pressure. Preclinical studies in normotensive rats have demonstrated that these compounds possess significant hypotensive activity. researchgate.netnih.govptfarm.pl The administration of novel arylpiperazine derivatives has been shown to cause a marked decrease in both systolic and diastolic blood pressure. mdpi.com For example, some derivatives at a dose of 5 mg/kg can decrease systolic blood pressure by 16–21%. mdpi.com This hypotensive effect is directly linked to the blockade of α1-adrenoceptors, as demonstrated by the compounds' ability to reverse the pressor response induced by the α1-agonist methoxamine. mdpi.com

The α1-adrenolytic properties of this compound derivatives are closely associated with their antiarrhythmic potential. nih.gov In preclinical models, particularly adrenaline-induced arrhythmia in rats, these compounds have shown strong antiarrhythmic effects. researcher.lifenih.gov The blockade of α1-adrenoceptors in the myocardium is believed to be a key mechanism in restoring normal sinus rhythm in the presence of excessive adrenergic stimulation. mdpi.comnih.govmdpi.com

Xanthone (B1684191) derivatives containing the this compound structure have been evaluated for their efficacy in this model, with some compounds showing significant antiarrhythmic activity, as quantified by their ED50 values. researcher.life

| Compound Derivative | Antiarrhythmic Activity (ED50, mg/kg) in Adrenaline-Induced Arrhythmia |

|---|---|

| 2-(2-hydroxy-3-(4-(2-phenoxyethyl)piperazin-1-yl)propoxy)-9H-xanthen-9-one dihydrochloride | ~7.2 |

| 4-(2-hydroxy-3-(4-(2-phenoxyethyl)piperazin-1-yl)propoxy)-9H-xanthen-9-one dihydrochloride | ~4.8 |

Data derived from studies on xanthone derivatives of this compound. researcher.life

Antioxidant and Anti-inflammatory Properties

In addition to their primary cardiovascular effects, derivatives of this compound have been investigated for their antioxidant and anti-inflammatory potential.

Research has shown that these compounds can modulate the activity of key antioxidant enzymes. In vitro studies using human venous blood samples have demonstrated that 1-(phenoxyethyl)-piperazine derivatives can influence the ferric reducing ability of plasma (FRAP), as well as the activity of superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govptfarm.pl

Specifically, derivatives such as 1-[(4-methyl)- and 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine have been found to increase SOD activity and the total antioxidant capacity (TAC). nih.govptfarm.pl The substitution pattern on the phenoxy ring appears to influence the antioxidant profile, with methyl substituents enhancing certain antioxidant parameters. Conversely, all tested compounds in one study were found to decrease CAT activity to some extent. ptfarm.pl

| Compound Derivative | Effect on Total Antioxidant Capacity (TAC/FRAP) | Effect on Superoxide Dismutase (SOD) Activity | Effect on Catalase (CAT) Activity |

|---|---|---|---|

| 1-[(4-Methyl)-phenoxyethyl]-piperazine | Increase | Variable Increase | Decrease |

| 1-[(2,6-Dimethyl)-phenoxyethyl]-piperazine | Variable | Significant Increase | Decrease |

Qualitative summary of findings from in vitro studies. nih.govptfarm.pl

The piperazine nucleus is a common scaffold in molecules designed for anti-inflammatory action. researchgate.net While specific studies on the anti-inflammatory mechanisms of this compound are limited, related piperazine derivatives have shown favorable anti-inflammatory activity in preclinical models like carrageenan-induced paw edema in mice. nih.gov

In Vitro Antioxidant Capacity

The antioxidant potential of this compound derivatives has been evaluated through various in vitro assays. One key measure of antioxidant capability is the Ferric Reducing Ability of Plasma (FRAP), which quantifies the total antioxidant capacity (TAC) of a substance. Studies on derivatives of this compound have demonstrated their ability to influence this metric.

Research conducted on 1-[(4-methyl)-phenoxyethyl]-piperazine and 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine revealed that these compounds can increase the total antioxidant capacity in human venous blood samples. ptfarm.plnih.gov The antioxidant profile of these derivatives was compared to known antioxidants like Trolox and Resveratrol. ptfarm.plnih.gov It was observed that the presence of a single methyl group on the phenoxy moiety, as in 1-[(4-methyl)-phenoxyethyl]-piperazine, was particularly effective at increasing the TAC. ptfarm.pl Conversely, the addition of a chlorine atom to the methyl-phenoxy moiety was found to diminish the antioxidant properties of the compound. ptfarm.plnih.gov

Table 1: In Vitro Antioxidant Capacity of this compound Derivatives

| Compound | Assay | Effect on Total Antioxidant Capacity (TAC) |

|---|---|---|

| 1-[(4-methyl)-phenoxyethyl]-piperazine | FRAP | Increased TAC ptfarm.pl |

| 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine | FRAP | Increased TAC ptfarm.pl |

| 1-[(methyl-chloro)-phenoxyethyl]-piperazine | FRAP | Decreased antioxidant properties ptfarm.pl |

Modulation of Antioxidant Enzyme Activities (e.g., Superoxide Dismutase, Catalase)

The biological activity of this compound derivatives extends to the modulation of key antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). These enzymes are crucial components of the endogenous antioxidant defense system.

In vitro studies using red blood cell hemolysates have shown that specific substitutions on the phenoxy ring of this compound derivatives significantly influence their effect on SOD and CAT activity. ptfarm.pl For instance, the presence of two methyl groups, as seen in 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine, led to an increase in SOD activity. ptfarm.plnih.gov This suggests that the degree of methylation can enhance the compound's ability to boost this particular enzymatic antioxidant defense.

In contrast, the same study found that this compound analogues generally decreased CAT activity. ptfarm.pl However, the negative impact on CAT activity was less pronounced in derivatives that contained a second methyl group. ptfarm.pl This indicates a complex structure-activity relationship where substitutions on the phenoxy ring can have differential effects on various antioxidant enzymes.

Table 2: Modulation of Antioxidant Enzyme Activities by this compound Derivatives

| Compound | Enzyme | Effect on Enzyme Activity |

|---|---|---|

| 1-[(4-methyl)-phenoxyethyl]-piperazine | Superoxide Dismutase (SOD) | Increased activity ptfarm.pl |

| 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine | Superoxide Dismutase (SOD) | Increased activity ptfarm.plnih.gov |

| This compound analogues | Catalase (CAT) | Decreased activity ptfarm.pl |

| Double methyl substituted derivatives | Catalase (CAT) | Weaker negative effect on activity ptfarm.pl |

Anti-inflammatory Effects

Derivatives of piperazine have been investigated for their anti-inflammatory properties. Research has shown that modifications to the piperazine structure can lead to significant anti-inflammatory effects. For instance, the substitution of a phenyl group with tolyl, anisol, or cumene (B47948) groups in certain piperazine-containing compounds has been found to remarkably decrease acute inflammation. nih.gov

One study on a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, demonstrated its ability to reduce edema formation in a carrageenan-induced paw edema test. nih.gov This compound also reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test. nih.gov Another study reported that certain novel piperazine derivatives exhibited noteworthy anti-inflammatory activity by inhibiting nitrite (B80452) production and the generation of tumour necrosis factor-alpha (TNF-α) in a dose-dependent manner. nih.gov

Table 3: Anti-inflammatory Effects of Piperazine Derivatives

| Compound/Derivative Class | Model/Assay | Observed Anti-inflammatory Effect |

|---|---|---|

| Piperazine derivatives with phenyl substitutions (tolyl, anisol, cumene) | Acute inflammation models | Remarkable decrease in acute inflammation nih.gov |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Carrageenan-induced paw edema | Reduced edema formation nih.gov |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Carrageenan-induced pleurisy | Reduced cell migration, MPO activity, and levels of IL-1β and TNF-α nih.gov |

| Novel piperazine derivatives PD-1 and PD-2 | In vitro assays | Inhibition of nitrite production and TNF-α generation nih.gov |

Antimicrobial and Anthelmintic Activities

General Antimicrobial Spectrum

The piperazine nucleus is a common scaffold in the development of new antimicrobial agents. ijbpas.com Derivatives of piperazine have demonstrated a broad spectrum of activity against various bacterial pathogens. bioengineer.org Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. bioengineer.org

For example, one study found that certain piperazine derivatives exhibited significant antibacterial activity against Gram-negative strains, particularly E. coli, relative to Gram-positive bacteria. bioengineer.org Another study reported that some novel piperazine derivatives showed potent activity against Pseudomonas aeruginosa (a Gram-negative bacterium) and Candida albicans (a fungus), while showing resistance against the Gram-positive bacterium Staphylococcus aureus. nih.gov The antimicrobial efficacy of these derivatives is often attributed to mechanisms such as the disruption of bacterial cell walls, interference with nucleic acid synthesis, and inhibition of protein synthesis. bioengineer.org

Table 4: General Antimicrobial Spectrum of Piperazine Derivatives

| Derivative Class/Compound | Target Microorganism | Observed Antimicrobial Activity |

|---|---|---|

| N,N′-disubstituted piperazine conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole | Gram-negative bacteria (esp. E. coli) | Significant antibacterial activity |

| Novel piperazine derivative PD-2 | Pseudomonas aeruginosa (Gram-negative) | Antimicrobial activity nih.gov |

| Novel piperazine derivative PD-2 | Candida albicans (Fungus) | Antimicrobial activity nih.gov |

| Novel piperazine derivatives | Staphylococcus aureus (Gram-positive) | Strong resistance nih.gov |

Anthelmintic Actions (via Paralysis of Parasites)

Piperazine and its salts have a long-standing application as anthelmintic agents for the treatment of intestinal roundworm infections. researchgate.net The primary mechanism of action for piperazine's anthelmintic effect is the paralysis of the parasites. It acts as a GABA receptor agonist, leading to hyperpolarization of the muscle cell membrane and subsequent flaccid paralysis of the worm. This prevents the worm from maintaining its position in the gastrointestinal tract, and it is consequently expelled from the host's body with the feces.

This mode of action, which results in the expulsion of live, paralyzed worms, has been a cornerstone of its use in veterinary and human medicine for treating infections caused by ascarids.

Anticancer and Antiproliferative Research

The piperazine scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous compounds investigated for their anticancer and antiproliferative activities. Various derivatives of piperazine have shown cytotoxic effects against a range of cancer cell lines.

For instance, novel sulfamethoxazole (B1682508) and 1-(2-fluorophenyl) piperazine derivatives have been synthesized and evaluated for their potential as BCL2 inhibitors, which could lead to antiproliferative activity. nih.gov In one study, two such compounds exhibited promising antitumor activity against MDA-MB-231 breast cancer cell lines. nih.gov Another study on novel 1-(2-aryl-2-adamantyl)piperazine derivatives found that some compounds exhibited reasonable activity against HeLa cervical carcinoma and MDA MB 231 breast cancer cell lines, with significantly low cytotoxicity towards normal human cells. kcl.ac.uk Furthermore, certain novel piperazine derivatives have been shown to effectively restrain the growth of HepG2 cells in a dose-dependent manner. nih.gov

Table 5: Anticancer and Antiproliferative Activity of Piperazine Derivatives

| Derivative Class/Compound | Cancer Cell Line | Observed Activity |

|---|---|---|

| Sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives | MDA-MB-231 (breast cancer) | Promising antitumor activity, potential BCL2 inhibitors nih.gov |

| 1-(2-aryl-2-adamantyl)piperazine derivatives | HeLa (cervical carcinoma), MDA MB 231 (breast cancer) | Reasonable antitumor activity with low cytotoxicity to normal cells kcl.ac.uk |

| Novel piperazine derivatives PD-1 and PD-2 | HepG2 (liver cancer) | Effective restraint of cell growth in a dose-dependent manner nih.gov |

Other Investigated Biological Activities

Based on the reviewed scientific literature, there is no significant information available regarding the investigation of this compound or its direct derivatives for diuretic potential.

Derivatives of piperazine have been investigated for their potential as antimalarial agents. In one study, a series of hydroxyethylpiperazine derivatives were synthesized and evaluated in vitro for their activity against the chloroquine-resistant W2 clone of Plasmodium falciparum nih.gov. The results indicated that some of the synthesized compounds exhibited moderate activity against the parasite nih.gov.

Further research into different structural classes has shown that piperazine-tethered thiazole (B1198619) compounds also possess antiplasmodial properties. Screening of a library of these compounds led to the identification of molecules with significant antimalarial activity, primarily against the chloroquine-resistant Dd2 strain of P. falciparum mdpi.com. These findings suggest that the piperazine scaffold is a viable starting point for the development of new antimalarial drugs.

Direct investigation of this compound and its derivatives for thrombolytic, anticoagulant, or antisclerotic effects is not extensively documented in the reviewed literature. However, related cardiovascular and biochemical activities have been reported.

Certain novel arylpiperazine derivatives have been studied for their cardiovascular effects, demonstrating potent antiarrhythmic and hypotensive properties in rats mdpi.com. The mechanism for the hypotensive action was suggested to be linked to the blockade of α1-adrenoceptors mdpi.com.

Additionally, a study on the antioxidant properties of 1-(phenoxyethyl)-piperazine derivatives found that specific compounds, namely 1-[(4-methyl)- and 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine, increased superoxide dismutase (SOD) activity and the total antioxidant capacity in human venous blood samples in vitro nih.govptfarm.pl. Since oxidative stress is a contributing factor to the development of atherosclerosis, compounds with antioxidant properties could theoretically offer protective effects, although this does not constitute direct evidence of antisclerotic activity.

Iv. Mechanism of Action and Molecular Interactions

Receptor Binding Affinities and Pharmacological Targets

Research into the receptor binding profile of 1-(2-Phenoxyethyl)piperazine and its analogues has revealed significant interactions with several key receptors involved in neurotransmission. While data on the parent compound is limited, studies on closely related derivatives provide insight into its potential molecular targets.

Derivatives of this compound have demonstrated notable affinity for various serotonin (B10506) receptor subtypes. For instance, a study on N-(phenoxyalkyl)piperazine derivatives revealed that compounds with a similar core structure bind to 5-HT1A and 5-HT7 receptors. One notable derivative, 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine dihydrochloride (B599025), displayed a high affinity for the 5-HT1A receptor with a Ki value of 5 nM and also bound to the 5-HT7 receptor with a Ki of 70 nM, acting as an antagonist at both sites. Another related compound, 1-(2-(2,5-dimethylphenoxy)ethyl)-4-phenylpiperazine dihydrochloride, also showed affinity for 5-HT1A and 5-HT7 receptors, with Ki values of 35 nM and 130 nM, respectively. The affinity for these receptors suggests a potential role in modulating serotonergic pathways, which are implicated in mood and cognition.

Binding Affinities of this compound Derivatives at Serotonin Receptors

| Compound | 5-HT1A (Ki, nM) | 5-HT7 (Ki, nM) |

|---|---|---|

| 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine dihydrochloride | 5 | 70 |

Note: Data represents affinities of derivatives, not this compound itself.

The dopaminergic system is another significant target for phenoxyalkylpiperazine derivatives. The aforementioned derivative, 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine dihydrochloride, was found to be an antagonist at the D2 receptor with a Ki value of 189 nM. This interaction with dopamine (B1211576) receptors indicates a potential to influence dopamine-mediated signaling, which is crucial for processes such as motor control, motivation, and reward.

Binding Affinity of a this compound Derivative at the Dopamine D2 Receptor

| Compound | D2 (Ki, nM) |

|---|

Note: Data represents the affinity of a derivative, not this compound itself.

Interactions with adrenergic receptors are also a feature of this class of compounds. The derivative 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine dihydrochloride demonstrated a high affinity for the α1-adrenergic receptor, with a Ki value of 15 nM. Similarly, 1-(2-(2,5-dimethylphenoxy)ethyl)-4-phenylpiperazine dihydrochloride showed an affinity for the α1 receptor with a Ki of 82 nM. This suggests that compounds of this type may modulate noradrenergic transmission, which plays a role in alertness, arousal, and blood pressure regulation.

Binding Affinities of this compound Derivatives at the α1-Adrenergic Receptor

| Compound | α1 (Ki, nM) |

|---|---|

| 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine dihydrochloride | 15 |

Note: Data represents affinities of derivatives, not this compound itself.

While specific data for this compound is not available, some piperazine (B1678402) derivatives have been shown to interact with GABA-A receptors. For example, certain chlorophenylpiperazines have been identified as antagonists of the human α1β2γ2 GABA-A receptor. This antagonism can lead to an increase in catecholamine levels by reducing inhibitory inputs on catecholaminergic neurons. However, it is important to note that this is a general characteristic of some piperazine derivatives and may not be directly applicable to this compound without specific experimental validation.

Currently, there is no available research data to suggest that this compound directly interacts with or modulates the cannabinoid 1 (CB1) receptor.

The pharmacological profile of 1-(2-(2,5-dimethylphenoxy)ethyl)-4-phenylpiperazine dihydrochloride also includes a notable affinity for the μ-opioid receptor, with a Ki value of 240 nM. This suggests that some derivatives within this chemical family may have complex polypharmacology, extending to the opioid system.

Enzyme Inhibition and Modulation

Derivatives of this compound are capable of interacting with and modulating the function of key enzymes involved in cellular signaling and metabolic pathways.

While the piperazine ring is a common feature in various compounds investigated as phosphodiesterase (PDE) inhibitors, specific research directly linking this compound derivatives that incorporate a purine (B94841) scaffold to significant PDE inhibition is not extensively documented in the current scientific literature. The general class of piperazine derivatives has been explored for potential PDE inhibitory activity, which is of therapeutic interest for conditions where modulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels is beneficial. drugbank.comnih.govnih.govclevelandclinic.org However, detailed structure-activity relationships and mechanistic insights for purine-based derivatives of this compound in this context remain an area for further investigation.

Piperazine derivatives have been identified as potent inhibitors of the bacterial enzyme enoyl-acyl carrier protein (ACP) reductase (ENR), a crucial component of the type II fatty acid synthesis (FAS-II) pathway. nih.govwikipedia.org This enzyme, known as InhA in Mycobacterium tuberculosis, is a validated target for antimicrobial agents.

The inhibitory mechanism involves the binding of the piperazine derivative to the active site of the enzyme. researchgate.net This interaction is stabilized by key molecular contacts with amino acid residues and the nicotinamide adenine dinucleotide (NADH) cofactor. Docking studies have revealed that these inhibitors can form hydrogen bonds and hydrophobic interactions within the substrate-binding pocket, effectively blocking the access of the natural substrate, trans-2-enoyl-ACP. The reduction of this substrate is the final, rate-limiting step in each fatty acid elongation cycle, and its inhibition disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. researchgate.netresearchgate.net

| Target Enzyme | Organism | Role of Piperazine Scaffold | Key Interacting Residues (Predicted) | Outcome of Inhibition |

|---|---|---|---|---|

| Enoyl-ACP Reductase (InhA) | Mycobacterium tuberculosis | Provides a key structural motif for binding to the active site. | PHE149, ILE194, THR196, TRP222 | Disruption of mycolic acid synthesis and bacterial cell death. |

Molecular Level Mechanistic Insights

The therapeutic potential of this compound derivatives is further explained by their influence on fundamental cellular processes, including oxidative stress, neurotransmission, and cell proliferation pathways.

Certain 1-(Phenoxyethyl)piperazine derivatives have demonstrated significant antioxidant properties by modulating the activity of key enzymes involved in managing reactive oxygen species (ROS). nih.govptfarm.pl In in vitro studies using human venous blood samples, these compounds were shown to influence the activity of superoxide (B77818) dismutase (SOD) and catalase (CAT), two critical enzymes in the cellular antioxidant defense system. nih.govptfarm.pl

Specifically, derivatives with methyl substitutions on the phenoxy ring were found to increase SOD activity. nih.govptfarm.pl SOD catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), thereby mitigating the damage caused by this highly reactive free radical. Conversely, the tested compounds were observed to decrease CAT activity. ptfarm.pl CAT is responsible for the decomposition of hydrogen peroxide into water and oxygen. mdpi.comresearchgate.net The balance between SOD and CAT activities is crucial for maintaining cellular redox homeostasis. mdpi.com The most promising antioxidant effects were noted for 1-[(4-methyl)- and 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine derivatives, which not only increased SOD activity but also enhanced the total antioxidant capacity (TAC) of plasma. nih.govptfarm.pl

| Compound Derivative | Effect on Superoxide Dismutase (SOD) Activity | Effect on Catalase (CAT) Activity | Effect on Total Antioxidant Capacity (TAC) |

|---|---|---|---|

| 1-[(4-methyl)-phenoxyethyl]-piperazine | Significant Increase | Decrease | Increase |

| 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine | Increase | Decrease | Increase |

| Derivative with added Chlorine atom | Increase (approx. 40%) | Decrease | Decreased antioxidant properties |

Derivatives of the parent structure have been extensively studied as potent inhibitors of the dopamine transporter (DAT), playing a key role in modulating dopaminergic neurotransmission. Substituted 1-[2-(diphenylmethoxy)ethyl]piperazines, which share a similar structural backbone, have shown high affinity for dopamine binding sites and are effective inhibitors of dopamine uptake. nih.gov

For instance, certain 4-substituted derivatives were found to displace [3H]dopamine from its binding sites with IC₅₀ values in the nanomolar range (approximately 10 nM). A strong correlation exists between the compounds' affinity for the DAT binding site and their potency in inhibiting dopamine uptake in synaptosomal preparations. nih.gov

Kinetic studies of the piperazine-based inhibitor GBR 12909 reveal a two-step mechanism for its interaction with the DAT. The process involves a rapid initial binding followed by a "slow isomerization step," which is believed to represent a conformational change in the transporter protein upon inhibitor binding. nih.gov This detailed mechanistic understanding highlights the sophisticated interaction between these compounds and the dopamine transporter.

| Compound Class/Example | Mechanism | Binding Affinity / Potency | Kinetic Parameters (for GBR 12909) |

|---|---|---|---|

| 4-(3-phenyl-2-prop(en)yl)- and 4-(3-phenyl-2-butyl)-substituted 1-[2-(diphenylmethoxy)ethyl]piperazines | Competitive inhibition of dopamine uptake at the DAT | IC₅₀ values in the order of 10 nM for displacing [3H]dopamine | N/A |

| GBR 12909 (1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine) | Two-step binding and induction of DAT conformational change | High affinity for DAT | Initial Binding (Kₗ): 34 ± 11 nM Isomerization (kᵢ): 0.033 ± 0.005 s⁻¹ |

The piperazine scaffold is a constituent of numerous compounds demonstrating antiproliferative activity against various cancer cell lines. The cellular mechanisms driving this effect are multifaceted and often involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. researchgate.netnih.gove-century.us

Studies on different piperazine derivatives have shown they can trigger caspase-dependent apoptosis. researchgate.nete-century.us This is a regulated cellular suicide program essential for removing damaged or cancerous cells. For example, some novel piperazine-pyridazinone hybrids have been shown to induce apoptosis in gastric adenocarcinoma cells by generating oxidative stress and increasing the expression of the pro-apoptotic protein Bax. mdpi.com

Furthermore, piperazine derivatives can exert their antiproliferative effects by causing cell cycle arrest. nih.gov This prevents cancer cells from progressing through the phases of division (G1, S, G2, M), thereby inhibiting tumor growth. The inhibition of critical cancer signaling pathways, such as the PI3K/AKT and BCR-ABL pathways, has also been identified as a key molecular mechanism for the anticancer activity of certain potent piperazine compounds. researchgate.nete-century.us

| Cellular Mechanism | Description | Associated Molecular Events | Example Cancer Cell Lines Affected |

|---|---|---|---|

| Induction of Apoptosis | Activation of programmed cell death pathways. | Caspase activation, increased Bax expression, induction of oxidative stress. mdpi.com | Gastric Adenocarcinoma (AGS), Leukemia (K562), Cervical Cancer (HeLa). e-century.usmdpi.com |

| Cell Cycle Arrest | Halting the progression of the cell division cycle. | Inhibition of cyclin-dependent kinases, interference with checkpoint controls. | Renal Adenocarcinoma (ACHN). nih.gov |

| Inhibition of Signaling Pathways | Blocking key molecular pathways essential for cancer cell survival and proliferation. | Downregulation of PI3K/AKT, Src family kinases, and BCR-ABL pathways. e-century.us | Leukemia (K562). e-century.us |

V. Structure Activity Relationship Sar Studies

Influence of Phenoxyethyl Moiety Modifications on Biological Activity

Modifications to the phenoxyethyl portion of the 1-(2-phenoxyethyl)piperazine molecule have been shown to significantly impact its biological activity. For instance, studies on the antioxidant properties of this class of compounds have revealed that the nature and position of substituents on the phenyl ring are critical.

Research has demonstrated that the introduction of small alkyl groups to the phenoxy ring can enhance certain biological activities. Specifically, 1-[(4-methyl)-phenoxyethyl]-piperazine and 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine derivatives have been identified as promising compounds that increase superoxide (B77818) dismutase (SOD) activity and total antioxidant capacity (TAC) nih.gov. In contrast, the addition of a halogen, such as a chlorine atom, to the methyl-phenoxy moiety has been observed to decrease these antioxidant properties nih.gov. These findings underscore the sensitivity of the biological activity to electronic and steric changes on the phenoxy ring.

Table 1: Effect of Phenoxy Ring Substitution on Antioxidant Activity

| Compound | Substitution on Phenoxy Ring | Observed Effect on Antioxidant Activity |

|---|---|---|

| 1 | 4-methyl | Increased SOD activity and TAC nih.gov |

| 2 | 2,6-dimethyl | Increased SOD activity and TAC nih.gov |

Role of Piperazine (B1678402) Ring Substitution Patterns on Pharmacological Profiles

The piperazine ring is a common scaffold in medicinal chemistry, and its substitution pattern plays a pivotal role in defining the pharmacological profile of the resulting derivatives nih.gov. The two nitrogen atoms within the six-membered ring provide opportunities for structural modifications that can influence properties such as receptor affinity, selectivity, and pharmacokinetic parameters nih.gov.

Studies on related piperazine-containing compounds have shown that even small substituents on the piperazine ring can have a profound impact on receptor binding. For example, in a series of 1-piperazino-3-arylindans, potent in vivo antagonism of D1 and D2 dopamine (B1211576) receptors was observed primarily in derivatives with small substituents at the 2-position of the piperazine ring, such as 2-methyl, 2,2-dimethyl, 2-spirocyclobutyl, or 2-spirocyclopentyl groups nih.gov. These substitutions can induce a different binding mode at the receptor site, potentially enhancing affinity and selectivity nih.gov. While not directly on the this compound core, these findings highlight the importance of the substitution pattern on the piperazine ring for modulating pharmacological activity.

Impact of Terminal Moieties on Receptor Affinity and Efficacy

The nitrogen atom at the N4 position of the piperazine ring in this compound is a common point for the attachment of various terminal moieties. The nature of this terminal group is a key determinant of the molecule's interaction with biological targets, significantly influencing receptor affinity and efficacy.

For example, the synthesis of o-methoxyphenylpiperazine derivatives bearing a terminal benzamide (B126) moiety on the N-4 alkyl chain resulted in compounds with good affinity for both dopamine D2 and serotonin (B10506) 5-HT1A receptors, with IC50 values in the nanomolar range nih.gov. This demonstrates that the incorporation of an amide-containing terminal group can confer dual receptor activity. Other research has explored a wide range of terminal groups, including different heterocyclic and carbocyclic systems, to modulate the affinity for various neurotransmitter receptors.

Correlations between Molecular Features and Biological Membrane Permeation

While specific membrane permeation data for this compound is not extensively detailed in the available literature, general principles can be applied. For instance, in a series of neuronal nitric oxide synthase inhibitors containing a piperazine tail, the presence of two tertiary amines in the piperazine skeleton was found to decrease permeability nih.gov. Conversely, increasing lipophilicity by adding fluorine atoms to another part of the molecule considerably increased permeability nih.gov. In studies of other piperazine derivatives, ClogP values have been calculated to estimate their lipophilic character, which is a key factor in predicting membrane permeation researchgate.net. The presence of two aromatic moieties in a molecule, for example, can significantly increase the ClogP value and potentially lead to lower aqueous solubility nih.gov.

Table 2: Calculated Log P (ClogP) for Selected Piperazine Derivatives

| Compound Feature | ClogP Value | Implication for Membrane Permeation |

|---|---|---|

| Presence of two aromatic moieties nih.gov | Increased | Potentially higher lipophilicity, but may decrease aqueous solubility |

| Piperazine tail with two tertiary amines nih.gov | Not specified | Decreased permeability observed experimentally |

Rational Design and Structural Optimization for Enhanced Potency and Selectivity

Rational drug design involves the iterative process of designing and synthesizing new compounds based on an understanding of their biological targets and the SAR of existing molecules unimi.it. For derivatives of this compound, this approach aims to optimize the molecule's structure to achieve higher potency, greater selectivity for the desired target, and improved pharmacokinetic properties.

An example of rational design can be seen in the development of novel anticancer agents, where phenylpiperazine moieties are introduced into a 1,2-benzothiazine scaffold nih.govnih.gov. This design is based on the structures of known topoisomerase II inhibitors nih.govnih.gov. By systematically modifying the substituents on the phenylpiperazine group, researchers can fine-tune the compound's cytotoxic activity and its selectivity for cancer cells over healthy cells nih.govnih.gov. Similarly, the optimization of 1-(2-hydroxyethyl)piperazine derivatives as radioprotective agents has been pursued to identify compounds with enhanced efficacy and reduced toxicity nih.gov. These efforts highlight the power of structural optimization in developing safer and more effective therapeutic agents.

Computational and In Silico SAR Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity ptfarm.pl. These models can then be used to predict the activity of newly designed molecules, thereby saving time and resources in the drug discovery process.

For classes of compounds structurally related to this compound, QSAR studies have been successfully applied. For instance, Hologram QSAR (HQSAR) and Comparative Molecular Field Analysis (CoMFA) were used to study piperazinylalkylisoxazole analogues acting on the dopamine D3 receptor nih.gov. These models provided tools for predicting the binding affinity of related compounds and for guiding the design of new ligands with improved properties nih.gov. Another study employed 2D-QSAR analysis to establish a quantitative relationship between the structures of novel analogues of fluphenazine (B1673473) (which contains a piperazine moiety) and their pro-apoptotic activity ptfarm.pl. The information gained from such QSAR studies is invaluable for the further design of more active analogues.

Molecular Docking Simulations with Target Receptors and Enzymes

Extensive searches of scientific literature and computational chemistry databases did not yield specific molecular docking simulation studies for the compound this compound. The existing body of research on piperazine derivatives in this context primarily focuses on more complex analogues, often featuring additional substitutions on the phenyl ring or the piperazine moiety, to enhance their binding affinity and selectivity for various biological targets.

For instance, studies on related arylpiperazine derivatives have explored their interactions with targets such as the androgen receptor and topoisomerase II. nih.govnih.gov In these investigations, molecular docking simulations have been instrumental in elucidating the binding modes of these more complex molecules. These studies often detail specific interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues within the binding pockets of these proteins, and provide calculated binding affinities. nih.gov

Similarly, research on other piperazine-based compounds has identified their potential to interact with a range of receptors, including sigma-1 and histamine (B1213489) H3 receptors. nih.govnih.gov Computational studies, including molecular docking and dynamic simulations, have been employed to understand the structural requirements for high-affinity binding to these targets. nih.govnih.gov

However, the specific binding characteristics and interaction patterns of the unsubstituted this compound with various receptors and enzymes have not been the subject of dedicated molecular docking studies in the available literature. Therefore, detailed data tables and specific research findings regarding its binding energies and interactions with target proteins are not available. Future computational research could focus on this specific molecule to fill this gap in the scientific literature.

Vi. Preclinical Evaluation and in Vivo/in Vitro Research Models

In Vitro Pharmacological Profiling

In vitro studies provide foundational knowledge of a compound's interaction with specific biological targets in a controlled environment. For phenoxyethylpiperazine derivatives, these assays have been instrumental in characterizing their adrenergic receptor affinity, functional antagonism, antioxidant potential, and antimicrobial activity.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool used to determine the affinity of a compound for specific receptors. In the study of piperazine (B1678402) derivatives, these assays have been employed to evaluate their interaction with α-adrenoceptors.

A series of 1,4-substituted piperazine derivatives, including 1,4-bis(substituted-phenoxyethyl)piperazines, were evaluated for their affinity toward α1- and α2-adrenoceptors using radioligand binding assays on rat cerebral cortex membranes. mdpi.com The specific radioligands used were [3H]prazosin for α1-receptors and [3H]clonidine for α2-receptors. mdpi.com The affinity of the test compounds is determined by their ability to displace these radioligands from the receptors, and the results are expressed as Kᵢ (inhibitory constant) values. For the most active compounds in these studies, which were 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives, Kᵢ values for the α1-adrenoceptor were in the low nanomolar range. mdpi.com

| Compound Derivative Class | Receptor | Radioligand | Observed Kᵢ Range (nM) |

|---|---|---|---|

| 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazines | α1-adrenoceptor | [3H]prazosin | 2.1 - 13.1 |

| 1-(substituted-phenoxy)-3-(substituted-phenoxyalkylpiperazin-1-yl)propan-2-ol derivative | α1-adrenoceptor | [3H]prazosin | 781 |

Functional Assays on Isolated Tissues

To complement binding affinity data, functional assays on isolated tissues are performed to determine whether a compound acts as an agonist or antagonist at a receptor. The α1-antagonistic properties of promising piperazine derivatives have been investigated by measuring the inhibition of phenylephrine-induced contraction in isolated rat aorta. mdpi.com

In this model, the contractile response of the aortic tissue to the α1-agonist phenylephrine (B352888) is measured in the presence of varying concentrations of the test compound. The antagonistic potency is often expressed as a pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Studies showed that the antagonistic potency of the tested piperazine compounds was in agreement with the radioligand binding results. The most potent derivatives displayed pA₂ values ranging from 8.441 to 8.807, indicating strong α1-adrenoceptor antagonism. mdpi.com

Enzyme Activity Measurements

The antioxidant potential of 1-(phenoxyethyl)-piperazine derivatives has been assessed by measuring their effect on key antioxidant enzymes, such as Superoxide (B77818) Dismutase (SOD) and Catalase (CAT), in human red blood cell hemolysates. acs.org

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. One study found that 1-[(4-methyl)- and 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine derivatives increased SOD activity. acs.org The 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine compound, in particular, enhanced SOD activity by approximately 20-68%, with the highest increase noted at a concentration of 10⁻⁷ mol/L. acs.org Another derivative with a chlorine atom added to the structure increased SOD activity by about 40% at concentrations between 10⁻⁷ and 10⁻⁵ mol/L. acs.org

Catalase (CAT): This enzyme is responsible for the decomposition of hydrogen peroxide to water and oxygen. The same study observed that all tested 1-(phenoxyethyl)-piperazine derivatives caused a decrease in CAT activity. acs.org

| Compound Derivative | Enzyme | Observed Effect |

|---|---|---|

| 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine | Superoxide Dismutase (SOD) | ~20-68% increase in activity |

| 1-[(4-methyl)-phenoxyethyl]-piperazine | Superoxide Dismutase (SOD) | Increased activity |

| All tested derivatives | Catalase (CAT) | Decreased activity |

Cell-Based Assays

Cell-based assays are critical for understanding a compound's functional effects on cellular signaling pathways. For G-protein coupled receptors (GPCRs) like the serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, calcium (Ca²⁺) mobilization assays are commonly used to determine agonist or antagonist activity. mdpi.com

While specific data on 1-(2-Phenoxyethyl)piperazine in a 5-HT₁ₐ receptor Ca²⁺ mobilization assay is not detailed in the available literature, this technique has been applied to other pharmacologically related piperazine derivatives. For instance, studies on novel 2-methoxyphenylpiperazine derivatives have used Ca²⁺ mobilization assays in vitro to confirm their antagonistic properties at dopamine D₂ receptors. mdpi.comresearchgate.net Similarly, the functionality of piperazine derivatives at 5-HT₂ family receptors has been measured using assays that quantify calcium mobilization in response to receptor stimulation in CHO-K1 cells. acs.org These assays demonstrate the utility of this method in characterizing the functional activity of piperazine compounds at various GPCRs.

Antimicrobial Susceptibility Testing

The antimicrobial potential of various piperazine derivatives has been evaluated through susceptibility testing. A key method is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Studies on N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) have shown significant antibacterial activity, particularly against Gram-negative strains like E. coli. researcher.life The MIC values for these compounds were determined using a double dilution technique with concentrations ranging from 8 to 256 µg/mL. researcher.life While specific MIC data for the parent compound this compound is not provided in these studies, the research on its derivatives indicates that the piperazine scaffold is a viable backbone for the development of new antimicrobial agents.

In Vivo Animal Models of Disease and Biological Function

In vivo animal models are essential for evaluating the systemic effects and potential therapeutic utility of a compound in a living organism. For this compound and its derivatives, a primary biological function investigated in vivo is their effect on the cardiovascular system.

Research has shown that certain 1-(phenoxyethyl)-piperazine derivatives possess significant hypotensive activity in normotensive rats. acs.org This suggests an effect on blood pressure regulation. Further studies on other arylpiperazine derivatives have confirmed hypotensive properties in rats and have linked this mechanism of action to the blockade of α₁-adrenoceptors. In these models, the compounds were shown to decrease blood pressure and reverse the pressor response to α₁-adrenergic agonists, providing strong evidence for their mechanism of action in vivo.

Rodent Models for Antidepressant-like Activity (e.g., Tail Suspension Test, Locomotor Activity)

The evaluation of antidepressant-like properties of piperazine derivatives frequently employs rodent behavioral despair models. These tests are designed to screen for the efficacy of potential antidepressant compounds. conductscience.comnih.govjohnshopkins.edu

Tail Suspension Test (TST): The Tail Suspension Test is a primary screening tool for assessing antidepressant-like activity in mice. nih.govnih.govresearchgate.net The test operates on the principle that when mice are placed in a moderately stressful and inescapable situation, such as being suspended by their tails, they will eventually adopt an immobile posture. nih.govresearchgate.net Antidepressant compounds typically reduce the duration of this immobility by encouraging active, escape-oriented behaviors. nih.govresearchgate.net This model is valued for its high predictive validity and is used for high-throughput screening of new chemical entities. nih.govresearchgate.net Studies on novel aryl piperazine derivatives have demonstrated significant antidepressant-like activity in the TST. d-nb.info For example, certain derivatives have shown a marked reduction in immobility time, suggesting potential efficacy. d-nb.info

Table 1: Representative Findings for an Aryl Piperazine Derivative in the Mouse Tail Suspension Test

| Compound | Test Model | Observed Effect | Implication |

|---|---|---|---|

| Aryl Piperazine Derivative (Compound 27) | Tail Suspension Test (TST) | Significant decrease in immobility time compared to control group. | Suggests potential antidepressant-like activity. d-nb.info |